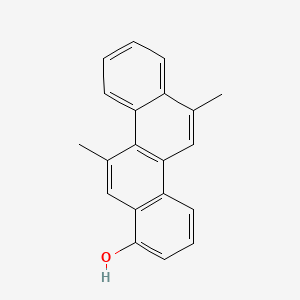![molecular formula C17H32N4S4 B14422437 N,N-Dibutyl-4,6-bis[(propan-2-yl)disulfanyl]-1,3,5-triazin-2-amine CAS No. 86906-89-0](/img/no-structure.png)
N,N-Dibutyl-4,6-bis[(propan-2-yl)disulfanyl]-1,3,5-triazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dibutyl-4,6-bis[(propan-2-yl)disulfanyl]-1,3,5-triazin-2-amine: is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with dibutyl and disulfanyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutyl-4,6-bis[(propan-2-yl)disulfanyl]-1,3,5-triazin-2-amine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with dibutylamine and 2-propanethiol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the substitution reactions. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions: N,N-Dibutyl-4,6-bis[(propan-2-yl)disulfanyl]-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The disulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted triazine derivatives.
科学研究应用
N,N-Dibutyl-4,6-bis[(propan-2-yl)disulfanyl]-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N,N-Dibutyl-4,6-bis[(propan-2-yl)disulfanyl]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The disulfanyl groups can form disulfide bonds with thiol-containing proteins, potentially inhibiting their function. The triazine ring can also interact with nucleophilic sites in biological molecules, affecting their activity. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds:
2,6-Diisopropylaniline: An aromatic amine with similar structural features.
N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine: Contains similar disulfanyl and triazine functionalities.
Uniqueness: N,N-Dibutyl-4,6-bis[(propan-2-yl)disulfanyl]-1,3,5-triazin-2-amine is unique due to its specific combination of dibutyl and disulfanyl groups attached to the triazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
| 86906-89-0 | |
分子式 |
C17H32N4S4 |
分子量 |
420.7 g/mol |
IUPAC 名称 |
N,N-dibutyl-4,6-bis(propan-2-yldisulfanyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C17H32N4S4/c1-7-9-11-21(12-10-8-2)15-18-16(24-22-13(3)4)20-17(19-15)25-23-14(5)6/h13-14H,7-12H2,1-6H3 |
InChI 键 |
MQZCCYSKPMDFCI-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)C1=NC(=NC(=N1)SSC(C)C)SSC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one](/img/structure/B14422361.png)

![1-Azetidinesulfonic acid, 2-oxo-3-[(phenylacetyl)amino]-, (3S)-](/img/structure/B14422370.png)

![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14422381.png)
![1(4H)-Naphthalenone, 4-[(3,5-dimethyl-4-isoxazolyl)imino]-2-hydroxy-](/img/structure/B14422394.png)


